molecular formula C20H22BrN3OS B2841804 3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2097914-85-5

3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2841804
CAS No.: 2097914-85-5
M. Wt: 432.38
InChI Key: ZXFWZIOFWZKUBT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a 2-bromophenyl group linked via a propanamide chain to a multifunctional amine center incorporating both 3,5-dimethyl-1H-pyrazole and thiophene heterocyclic rings . The presence of these distinct pharmacophores suggests potential for diverse biological interactions, as pyrazole derivatives are frequently investigated for their antitumor properties and ability to act as hemilabile ligands in catalytic and complex construction applications . Similarly, substituted thiophene derivatives represent a prominent scaffold in the development of novel anti-cancer agents . The molecular structure, with a molecular formula of C20H22BrN3OS and a molecular weight of 432.38 g/mol, offers several points for further derivatization, making it a valuable chemical intermediate for constructing compound libraries . Its computed properties include a topological polar surface area of 75.2 Ų and an XLogP3 of 4.3, which are important parameters for predicting pharmacokinetic behavior in early-stage drug development . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS/c1-14-11-15(2)24(23-14)19(17-9-10-26-13-17)12-22-20(25)8-7-16-5-3-4-6-18(16)21/h3-6,9-11,13,19H,7-8,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFWZIOFWZKUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CCC2=CC=CC=C2Br)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Propanamide Derivatives with Heterocyclic Substituents

Propanamide derivatives are widely explored for their pharmacological properties. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
Target Compound 2-Bromophenyl, 3,5-dimethylpyrazole, thiophen-3-yl ~450 Bromine enhances lipophilicity; pyrazole and thiophene improve binding
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Oxazolone ring ~220 Oxazolone may confer reactivity but lower metabolic stability
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide Chlorophenyl, quinoline ~360 Chlorine mimics bromine’s effects; quinoline enhances π-π stacking
3-Chloro-4-hydroxy-N-phenethylbenzamide Chlorophenol, phenethyl group ~290 Phenethyl group increases membrane permeability

Key Observations :

  • Thiophene in the target compound may confer greater metabolic stability compared to oxazolone-containing derivatives, which are prone to hydrolysis .

Thiophene-Containing Analogues

Thiophene derivatives are notable for their electronic properties and bioavailability:

Compound Name Structure Biological Relevance Source
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophen-3-yl linked to naphthalene Serotonin receptor modulation
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl with methylamino propanol Potential adrenergic activity

Comparison :

  • The target compound’s thiophen-3-yl group distinguishes it from thiophen-2-yl analogues, altering steric interactions in binding pockets .
  • Unlike the naphthalene-containing analogue, the target compound avoids bulky aromatic systems, likely improving solubility .

Pyrazole-Containing Analogues

Pyrazole rings are critical for hydrogen bonding and solubility:

Compound Name Pyrazole Substituents Applications Source
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide 3,5-Dimethylpyrazole Intermediate in kinase inhibitor synthesis
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide Phenylpyrazole with trimethylacetamide Antimicrobial agent

Key Differences :

  • The ethyl linker in the target compound may offer greater conformational flexibility than trimethylacetamide derivatives .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide?

Methodological Answer:
The synthesis involves multi-step organic reactions. A typical route includes:

Intermediate Preparation :

  • Synthesis of bromophenyl intermediates (e.g., via bromination or coupling reactions).
  • Preparation of thiophene and pyrazole derivatives (e.g., alkylation of thiophen-3-yl ethylamine with 3,5-dimethylpyrazole).

Coupling Reactions :

  • Amide bond formation between the bromophenyl propanoyl chloride and the pyrazole-thiophene ethylamine intermediate, using a base like triethylamine to neutralize HCl byproducts .
  • Condensation/substitution steps to integrate heterocyclic moieties (thiophene, pyrazole) into the backbone .

Purification :

  • Column chromatography or recrystallization to isolate the product .

Key Reagents : Brominating agents (e.g., NBS), thiophene derivatives, pyrazole precursors, and coupling agents (e.g., EDC/HOBt).

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon connectivity, particularly for distinguishing thiophene (δ ~6.5–7.5 ppm) and pyrazole (δ ~2.5 ppm for methyl groups) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) to resolve 3D structure, bond angles, and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • Infrared (IR) Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) for amide coupling to enhance solubility and reaction efficiency .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or Pd catalysts for Suzuki-Miyaura cross-coupling of bromophenyl groups .
  • Workflow Monitoring : TLC or HPLC to track reaction progress and identify byproducts early .
  • Purification Optimization : Gradient elution in column chromatography (hexane/EtOAc) or fractional crystallization to separate stereoisomers .

Advanced: What computational approaches (e.g., DFT) are used to predict the compound's electronic properties and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculation of HOMO/LUMO energies to predict reactivity (e.g., electrophilic regions near bromophenyl) .
    • Electrostatic potential maps to identify hydrogen-bonding sites (amide N-H, pyrazole methyl groups) .
  • Molecular Docking :
    • Virtual screening against protein targets (e.g., kinases) using AutoDock Vina to model binding modes and affinity .
    • MD simulations to assess stability of ligand-receptor complexes (e.g., GROMACS for 100-ns trajectories) .
  • SAR Studies :
    • Comparative analysis with analogs (e.g., replacing thiophene with furan) to evaluate bioactivity trends .

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Structural Validation : Re-analyze disputed samples via X-ray crystallography or 2D NMR (e.g., HSQC, COSY) to confirm identity .
  • Biological Assay Reproducibility :
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media for cytotoxicity tests) .
    • Dose-response curves (IC50) with triplicate measurements to reduce variability .
  • Comparative Pharmacophore Modeling :
    • Overlay active/inactive analogs to identify critical functional groups (e.g., bromophenyl’s role in target binding) .
  • Meta-Analysis :
    • Cross-reference data with PubChem BioAssay entries to identify outliers or assay-specific artifacts .

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